Product packaging for alpha-Tocopherol acetate(Cat. No.:CAS No. 58-95-7)

alpha-Tocopherol acetate

Cat. No.: B1666905
CAS No.: 58-95-7
M. Wt: 472.7 g/mol
InChI Key: ZAKOWWREFLAJOT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Perspectives on Alpha-Tocopherol (B171835) Acetate (B1210297)

The discovery of vitamin E in 1922 as a dietary factor essential for reproduction in rats marked the beginning of a new era in nutritional science. jst.go.jp Subsequently, the isolation of alpha-tocopherol from wheat germ oil in 1936 paved the way for understanding its chemical properties. jst.go.jp However, the inherent instability of alpha-tocopherol, particularly its susceptibility to oxidation, led to the synthesis of more stable esterified forms, with alpha-tocopherol acetate being the most prominent for use in supplements and fortified foods. scirp.orgokstate.eduoregonstate.edu

Early research primarily focused on the biopotency of different vitamin E forms, with the rat fetal resorption bioassay being a standard method for determining biological activity. scirp.orgnih.gov These studies established a biopotency ratio, suggesting that the natural form, RRR-alpha-tocopherol, was more active than the synthetic all-rac-alpha-tocopheryl acetate. nih.gov This led to the establishment of international units (IU) to standardize the different forms, a practice that has since been revised in favor of milligram measurements of alpha-tocopherol. lcms.czwaters.com

Over the years, research perspectives have evolved significantly. While initially viewed simply as an antioxidant, studies have revealed the multifaceted roles of alpha-tocopherol, including the regulation of gene expression. mdpi.com The advent of sophisticated analytical techniques, such as chiral high-performance liquid chromatography (HPLC), has enabled researchers to differentiate and quantify individual stereoisomers of alpha-tocopherol, providing deeper insights into their distinct metabolic fates and biological activities. lcms.czwaters.comnih.gov This has shifted the focus from a general understanding of "vitamin E" to a more nuanced appreciation of the specific contributions of each isomer and its acetate form.

Distinction and Interrelation with Alpha-Tocopherol and Other Vitamin E Isomers in Biological Systems

Vitamin E is not a single entity but a family of eight related compounds: four tocopherols (B72186) (alpha, beta, gamma, delta) and four tocotrienols (alpha, beta, gamma, delta). wikipedia.orgabdominalkey.commdpi.com Alpha-tocopherol is the most biologically active and abundant form in the human body. wikipedia.orgoregonstate.edu this compound, being an ester, must first be hydrolyzed in the body to its active form, alpha-tocopherol, to exert its biological effects. scirp.orgwikipedia.orgnih.gov This hydrolysis is a critical step in its bioavailability. okstate.eduplos.orgnih.gov

Natural (RRR-alpha-tocopherol) vs. Synthetic (all-rac-alpha-tocopherol acetate) Stereoisomers and their Biological Significance

The distinction between natural and synthetic alpha-tocopherol lies in their stereochemistry. Natural vitamin E, derived from plant sources, consists of only one stereoisomer: RRR-alpha-tocopherol. lcms.czadmanimalnutrition.comresearchgate.net In contrast, synthetic alpha-tocopherol, or all-rac-alpha-tocopherol acetate, is an equal mixture of eight stereoisomers (RRR, RSR, RSS, RRS, SRR, SSR, SSS, and SRS). lcms.czwaters.comadmanimalnutrition.comchiro.org

The biological significance of these stereoisomers is profound and is largely dictated by the alpha-tocopherol transfer protein (α-TTP) in the liver. admanimalnutrition.comnih.govoup.com This protein preferentially binds to the RRR-alpha-tocopherol and other 2R stereoisomers (RSR, RSS, RRS), facilitating their incorporation into very low-density lipoproteins (VLDLs) for transport to other tissues. nih.govoup.com The 2S stereoisomers (SRR, SSR, SSS, SRS) are poorly recognized by α-TTP and are therefore metabolized and excreted to a greater extent. nih.govadmanimalnutrition.comoup.com This selective process results in the preferential accumulation of the natural RRR form and other 2R forms in tissues. oup.com

While all stereoisomers possess antioxidant activity, the preferential retention of the 2R forms, particularly RRR-alpha-tocopherol, is believed to be the primary reason for the higher biological activity of natural vitamin E compared to its synthetic counterpart. nih.govoup.com Research suggests that the biopotency ratio of natural to synthetic vitamin E is approximately 2:1 based on plasma and tissue accumulation, although the historically accepted ratio based on the rat fetal resorption assay was 1.36:1. nih.govoup.comimrpress.comnih.gov

Stereoisomers of Alpha-Tocopherol
StereoisomerSourceα-TTP Binding AffinityBiological Significance
RRR-α-tocopherolNaturalHigh (100%) nih.govPreferentially retained and transported, highest biological activity. admanimalnutrition.comnih.govoup.com
all-rac-α-tocopherolSyntheticMixture of high and low affinitiesContains only 12.5% RRR-α-tocopherol; 2S forms are poorly retained. admanimalnutrition.comchiro.org

Comparative Bioavailability and Tissue Retention of this compound vs. Alpha-Tocopherol

The bioavailability of this compound is a complex process that involves hydrolysis, absorption, and tissue uptake. For this compound to be absorbed, the acetate group must be cleaved off by esterases in the intestine to release free alpha-tocopherol. scirp.orgnih.govnih.gov

Studies comparing the bioavailability of RRR-alpha-tocopherol and its acetate and succinate (B1194679) esters have found that the intestinal absorption is similar in healthy individuals, suggesting that the hydrolysis step is generally efficient. abdominalkey.comoup.comnih.gov However, in vitro studies have shown that the hydrolysis of tocopheryl acetate can be a limiting factor for its bioavailability. plos.org The presence of fat in a meal is also a crucial factor, as it stimulates the release of bile salts and lipases necessary for the emulsification and absorption of fat-soluble vitamins like vitamin E. scirp.orgoup.com

Once absorbed, the retention of alpha-tocopherol in tissues is influenced by the stereoisomer form. As mentioned earlier, the α-TTP in the liver preferentially selects RRR-alpha-tocopherol and other 2R stereoisomers for systemic circulation. admanimalnutrition.comnih.govoup.com This leads to a higher concentration and longer retention of the natural form of vitamin E in tissues compared to the synthetic forms. admanimalnutrition.comnih.gov Studies in rats have shown that while various tissues accumulate alpha-tocopherol, the liver and adipose tissue exhibit a rapid initial uptake. nih.gov However, upon cessation of supplementation, liver levels decline quickly, whereas adipose tissue retains tocopherol for a longer period, suggesting it acts as a long-term storage site. nih.gov The inefficient absorption and/or enhanced breakdown of vitamin E can lead to lower tissue retention. nih.gov

Comparative Bioavailability and Retention
FormKey Bioavailability FactorTissue Retention
This compoundRequires hydrolysis to free alpha-tocopherol in the intestine. scirp.orgnih.govnih.govDependent on the stereoisomer composition; RRR-form is preferentially retained. admanimalnutrition.comoup.comnih.gov
Alpha-TocopherolDirectly available for absorption. nih.govHigher retention for the natural RRR-form due to preferential binding by α-TTP. admanimalnutrition.comnih.govoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52O3 B1666905 alpha-Tocopherol acetate CAS No. 58-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ZAKOWWREFLAJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C31H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20859032
Record name Acetic acid alpha-tocopherol
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Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate
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CAS No.

7695-91-2, 52225-20-4, 58-95-7
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate
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Record name alpha-Tocopherol acetate, dl-
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Record name DL-alpha tocopheryl acetate
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Record name alpha-tochopheryl acetate
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate
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Record name Acetic acid alpha-tocopherol
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Record name 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate
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Record name [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate
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Record name 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate
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Record name .ALPHA.-TOCOPHEROL ACETATE, DL-
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Record name alpha-Tocopherol acetate
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Melting Point

26.5 - 27.5 °C
Record name alpha-Tocopherol acetate
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Metabolism and Pharmacokinetics of Alpha Tocopherol Acetate

Absorption Mechanisms and Influencing Factors

The absorption of alpha-tocopherol (B171835) acetate (B1210297) from the diet is a multi-step process that begins in the small intestine and is significantly influenced by the presence of dietary fats and the activity of specific enzymes.

Role of Lipid-Rich Foods and Dietary Fat

The absorption of the lipophilic alpha-tocopherol is intrinsically linked to the digestion and absorption of dietary fats. drugbank.comnih.gov The presence of lipid-rich foods is essential for the efficient uptake of vitamin E. drugbank.com Dietary fats stimulate the secretion of bile and pancreatic enzymes, which are necessary for the formation of mixed micelles. These micelles are microscopic structures that solubilize the hydrolyzed alpha-tocopherol, allowing it to traverse the aqueous environment of the intestine and reach the surface of the enterocytes for absorption.

Research has demonstrated a direct correlation between the amount of fat in a meal and the extent of vitamin E absorption. nih.gov For instance, a study comparing the absorption of alpha-tocopheryl acetate with meals of varying fat content found significantly greater absorption with higher-fat meals compared to low-fat or no-fat meals. nih.govcambridge.org The food matrix, or the physical and chemical composition of the food in which the vitamin is consumed, also plays a role in its bioavailability. nih.govoup.com

Table 1: Impact of Dietary Fat on Alpha-Tocopherol Absorption
Meal CompositionFat Content (g)Relative Alpha-Tocopherol Absorption
Toast with butter17.5Highest
Cereal with full-fat milk17.5High
Cereal with semi-skimmed milk2.7Low
Water0Lowest

Data derived from a study comparing absorption of 2H-labelled RRR-alpha-tocopheryl acetate with different test meals. nih.govcambridge.org

Transfer to Chylomicrons and Absorption Efficiency

Once the hydrolyzed alpha-tocopherol is taken up by the enterocytes, it is incorporated into large lipoprotein particles called chylomicrons. nih.govtandfonline.com These chylomicrons are assembled within the enterocytes and serve as the primary transport vehicles for newly absorbed dietary fats and fat-soluble vitamins. researchgate.net The chylomicrons are then secreted into the lymphatic system, from where they eventually enter the bloodstream. researchgate.net The efficiency of this process is crucial for the systemic delivery of vitamin E. Studies using deuterium-labeled alpha-tocopheryl acetate have shown that the concentration of labeled alpha-tocopherol increases most rapidly in chylomicrons following oral administration, confirming their central role in the initial transport of newly absorbed vitamin E. nih.gov

Passive Diffusion and Uptake into Enterocytes

Historically, the uptake of alpha-tocopherol by enterocytes was thought to occur primarily through passive diffusion, driven by the concentration gradient of the vitamin across the cell membrane. nih.gov However, more recent research has revealed a more complex mechanism involving transporter-mediated processes. nih.gov While passive diffusion still plays a part, specific carrier proteins on the surface of the intestinal cells are now known to facilitate the uptake of vitamin E. nih.gov This indicates that the absorption of alpha-tocopherol is a more regulated and efficient process than previously understood.

Distribution and Transport within Biological Systems

Following its absorption and initial transport in chylomicrons, alpha-tocopherol is distributed throughout the body via the circulatory system, where it associates with various lipoproteins for delivery to tissues.

Plasma Lipoprotein Association and Transport

In the bloodstream, chylomicrons are acted upon by lipoprotein lipase, which hydrolyzes the triglycerides they carry, releasing fatty acids for use by peripheral tissues. As the chylomicrons are metabolized, they become smaller chylomicron remnants, which are then taken up by the liver. researchgate.netpnas.org The liver plays a central role in regulating the body's vitamin E status. drugbank.com It contains a specific protein called the alpha-tocopherol transfer protein (α-TTP), which preferentially binds to alpha-tocopherol and incorporates it into very low-density lipoproteins (VLDL) that are secreted back into the circulation. researchgate.netpnas.org This selective process is why alpha-tocopherol is the predominant form of vitamin E found in the blood and tissues. drugbank.com

As VLDL circulates, it is also metabolized, leading to the transfer of alpha-tocopherol to other lipoproteins, primarily low-density lipoproteins (LDL) and high-density lipoproteins (HDL). nih.govjci.org These lipoproteins then transport alpha-tocopherol to various tissues throughout the body, where it can be taken up by cells to perform its functions as an antioxidant and in other cellular processes. ahajournals.org The pattern of appearance of newly absorbed, labeled alpha-tocopherol in different lipoprotein fractions shows a progression from chylomicrons to VLDL, and then to LDL and HDL, illustrating the dynamic transport of vitamin E within the plasma. nih.gov

Table 2: Appearance of Deuterated Alpha-Tocopherol in Plasma Lipoproteins
Lipoprotein FractionRelative Speed of Appearance
ChylomicronsMost Rapid
Very Low-Density Lipoproteins (VLDL)Rapid
Low-Density Lipoproteins (LDL)Slower
High-Density Lipoproteins (HDL)Slower

Based on studies tracking the appearance of deuterated alpha-tocopherol after oral administration of labeled alpha-tocopheryl acetate. nih.gov

Hepatic Alpha-Tocopherol Transfer Protein (alpha-TTP) Function and Specificity

The hepatic alpha-tocopherol transfer protein (α-TTP) plays a crucial role in the regulation of vitamin E in the human body. nih.govwisdomlib.org This protein is primarily located in the liver and brain and is responsible for the distribution of dietary vitamin E, also known as alpha-tocopherol, to the body's cells and tissues. medlineplus.gov After dietary fats and fat-soluble vitamins like vitamin E are absorbed in the intestine, they are transported to the liver via chylomicrons. medlineplus.gov In the liver, α-TTP selectively binds to alpha-tocopherol and facilitates its incorporation into very low-density lipoproteins (VLDLs), which then carry it into the bloodstream for delivery to other tissues. medlineplus.govnih.gov This selective process is a key determinant of the plasma alpha-tocopherol levels in humans. wisdomlib.orgnih.gov

The specificity of α-TTP is a critical factor in determining which forms of vitamin E are retained by the body. nih.gov Of the eight different forms of vitamin E, α-TTP shows the highest affinity for RRR-alpha-tocopherol, the naturally occurring stereoisomer. nih.govnih.gov The protein's hydrophobic pocket has a specific structure that accommodates the R configuration at the C2 position of the chromanol ring of alpha-tocopherol. nih.gov The degree of methylation of the chromanol ring and the presence of the phytyl tail are also factors in ligand discrimination by α-TTP. nih.gov Other forms of vitamin E, such as gamma-tocopherol, have a much lower affinity for α-TTP and are therefore more readily metabolized and excreted. chiro.org Mutations in the gene that codes for α-TTP can impair its function, leading to a condition known as Ataxia with Vitamin E Deficiency (AVED), which is characterized by neurological problems due to the body's inability to retain sufficient vitamin E. nih.govmedlineplus.gov

Relative Binding Affinities of α-TTP for Different Tocopherols (B72186)
Tocopherol FormRelative Binding Affinity (%)
α-tocopherol100
β-tocopherol38
γ-tocopherol9
δ-tocopherol2

Tissue Distribution and Accumulation

Following its secretion from the liver bound to VLDLs, alpha-tocopherol is distributed throughout the body and accumulates in various tissues. The mechanism of tissue uptake is not fully understood but is thought to involve lipoprotein receptor and lipoprotein lipase-mediated processes. nih.gov

Tissues with high rates of lipoprotein uptake, such as the liver, spleen, and lung, tend to have higher concentrations of alpha-tocopherol. nih.gov Adipose tissue serves as a major storage site for vitamin E, where it accumulates slowly but is retained for longer periods. nih.govnih.gov Studies in rats have shown high levels of tocotrienols in adipose tissue and the adrenal gland. nih.gov The brain also accumulates alpha-tocopherol, although at a slower rate and to a lesser extent than other tissues. mdpi.com The pituitary gland and skeletal muscle also serve as sites for alpha-tocopherol accumulation. nih.gov The selective retention of alpha-tocopherol in tissues is largely due to the action of α-TTP, which prevents its degradation and facilitates its transport. pnas.org

Alpha-Tocopherol Accumulation in Various Tissues
TissueRelative AccumulationNotes
Adipose TissueHighServes as a long-term storage site. nih.govnih.gov
LiverHighCentral organ for metabolism and distribution. nih.gov
Adrenal GlandHighShows rapid accumulation. nih.gov
SpleenModerate-
LungModerateSignificant accumulation observed. nih.gov
BrainLow to ModerateAccumulates at a slower rate. mdpi.com
Skeletal MuscleLow to Moderate-
Pituitary GlandLow-

Biotransformation Pathways

Hydrolysis of Alpha-Tocopherol Acetate to Alpha-Tocopherol

This compound is a stable ester form of alpha-tocopherol. wikipedia.org For it to become biologically active, the acetate group must be removed through hydrolysis to yield the free alpha-tocopherol. wikipedia.orgnih.gov This conversion is a crucial first step in the biotransformation of this compound. wikipedia.org When ingested, this compound is hydrolyzed to alpha-tocopherol and acetic acid. wikipedia.org In the context of topical application, this hydrolysis also occurs within the skin, although at a slow rate, allowing the release of the active antioxidant form. nih.govresearchgate.net The enzyme responsible for this hydrolysis in the intestine is cholesteryl ester hydrolase. nih.gov

Hepatic Metabolism: ω-Hydroxylation by CYP4F2/CYP3A4

Once alpha-tocopherol is present in the liver, it can either be incorporated into VLDL for transport to other tissues or undergo metabolism for excretion. nih.gov The primary metabolic pathway for tocopherols begins with the ω-hydroxylation of the phytyl tail. nih.govnih.gov This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically CYP4F2 and CYP3A4. nih.govdrugbank.comresearchgate.net This process involves the addition of a hydroxyl group to the terminal methyl group of the side chain, forming a hydroxychromanol. nih.govnih.gov While alpha-tocopherol is a substrate for these enzymes, other forms of vitamin E, such as gamma-tocopherol, are metabolized more readily. nih.gov

Peroxisomal ω-Oxidation and Carboxychromanol Formation

Following ω-hydroxylation, the newly formed hydroxychromanol undergoes further oxidation to a carboxychromanol. nih.govnih.gov This step involves the conversion of the terminal hydroxyl group to a carboxylic acid group. nih.gov The resulting long-chain carboxychromanol, such as 13'-carboxychromanol, is then transported to the peroxisomes for further degradation. pnas.orgnih.gov Inside the peroxisomes, the phytyl tail of the carboxychromanol is shortened through a process of β-oxidation, which sequentially removes two- or three-carbon units. nih.govnih.gov

Excretion of Metabolites

The process of β-oxidation continues until the side chain is significantly shortened, resulting in the formation of water-soluble end products. nih.gov The primary and final urinary metabolite of alpha-tocopherol is 2-(2'-carboxyethyl)-6-hydroxychroman (CEHC), also referred to as alpha-CEHC. chiro.orgnih.gov The excretion of alpha-CEHC in the urine is an indicator of alpha-tocopherol intake and body status. nih.gov When plasma alpha-tocopherol levels are saturated, the excess is metabolized and excreted as alpha-CEHC. chiro.orgnih.gov Other forms of vitamin E, such as gamma- and delta-tocopherol, are almost entirely converted to their corresponding CEHCs and excreted in the urine. chiro.org These metabolites can also be conjugated, for instance with glucuronic acid, before being excreted in either the urine or feces. nih.govnih.gov

Molecular and Cellular Mechanisms of Alpha Tocopherol Acetate Biological Activity

Antioxidant Mechanisms and Oxidative Stress Mitigation

The cornerstone of alpha-tocopherol's biological activity lies in its potent antioxidant capabilities. It plays a crucial role in protecting cells from the damaging effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. nih.gov

Alpha-tocopherol (B171835) is a highly effective chain-breaking antioxidant. researchgate.net It donates a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, converting them into less reactive hydroperoxides and effectively terminating the lipid peroxidation chain reaction. researchgate.netmdpi.com This process transforms alpha-tocopherol into the tocopheroxyl radical, which is relatively stable and less likely to propagate further oxidation. researchgate.net This radical can then be regenerated back to its active form by other antioxidants like ascorbate (B8700270) (vitamin C). researchgate.netnih.gov

Theoretical studies have shown that alpha-tocopherol can react with highly reactive hydroxyl radicals through different mechanisms, although it may be less effective than other antioxidants like coenzyme Q in this specific role. acs.org The primary antioxidant function of alpha-tocopherol is as a peroxyl radical scavenger, which is critical in preventing the propagation of free radical reactions. nih.govnih.gov

Key Aspects of Alpha-Tocopherol's Antioxidant Activity
MechanismDescriptionKey Interacting Molecules
Free Radical ScavengingDonates a hydrogen atom to neutralize free radicals, particularly lipid peroxyl radicals. patsnap.comnih.govLipid peroxyl radicals, Hydroxyl radicals patsnap.comacs.org
Chain-Breaking ActivityInterrupts the propagation of lipid peroxidation chain reactions. researchgate.netmdpi.comLipid peroxyl radicals researchgate.net
RegenerationThe resulting tocopheroxyl radical can be reduced back to its active form. researchgate.netnih.govAscorbate (Vitamin C), Ubiquinol-10 nih.gov

Cell membranes and lipoproteins are rich in polyunsaturated fatty acids (PUFAs), which are particularly susceptible to oxidation due to their chemical structure. patsnap.com Alpha-tocopherol, being lipid-soluble, is uniquely positioned within these structures to protect PUFAs from oxidative damage. wikipedia.orgnih.gov It is considered a primary line of defense against lipid peroxidation in these environments. nih.govnih.gov

By preventing the oxidation of PUFAs, alpha-tocopherol helps maintain the integrity, fluidity, and function of cell membranes. nih.govresearchgate.net Similarly, it protects lipoproteins, such as low-density lipoprotein (LDL), from oxidative modification, a key event in the development of atherosclerosis. nih.govjacc.orgnih.govdntb.gov.uanih.gov Studies have shown that supplementation with alpha-tocopherol increases its concentration in LDL and enhances its resistance to oxidation. nih.govnih.govnih.gov

In certain cellular models, alpha-tocopherol supplementation has been observed to lower ROS levels, protecting cells from oxidative damage. mdpi.com This effect can be both direct, by neutralizing ROS, and indirect, by influencing cellular processes that generate ROS. mdpi.com For example, it has been shown to reduce ROS production in the dominant follicle of cattle under negative energy balance. nih.gov

The central role of alpha-tocopherol as an antioxidant is to prevent lipid peroxidation. youtube.com This process, if unchecked, can lead to cellular damage, including compromised membrane function and the formation of reactive aldehydes that can damage other cellular components. mdpi.com Alpha-tocopherol effectively inhibits this chain reaction by scavenging peroxyl radicals. mdpi.com

Dietary supplementation with alpha-tocopheryl acetate (B1210297) has been shown to enhance the oxidative stability of tissues by reducing lipid peroxidation. mdpi.com It protects phospholipids, which are rich in PUFAs and are major components of cell membranes, from oxidative degradation. mdpi.commdpi.com This protective effect is crucial for maintaining cellular health and function.

Research Findings on Alpha-Tocopherol and Oxidative Stress Mitigation
Study FocusModel SystemKey FindingReference
LDL OxidationHealthy Human VolunteersSupplementation with alpha-tocopherol acetate dose-dependently increased the resistance of LDL to oxidation. nih.gov
ROS ReductionAurantiochytrium sp. CultureAlpha-tocopherol supplementation lowered ROS levels and improved biomass and squalene (B77637) production. mdpi.com
Lipid Peroxidation in MeatRabbit HamburgersDietary inclusion of alpha-tocopheryl acetate significantly reduced lipid oxidation in fresh and stored samples. mdpi.com
Stress-Induced Oxidative DamageFemale RatsAlpha-tocopherol treatment completely prevented stress-induced radical attack and reduced stress biomarkers. nih.gov

Modulation of Gene Expression and Signal Transduction Pathways

Beyond its antioxidant functions, alpha-tocopherol is a potent regulator of gene expression and modulates key signal transduction pathways, influencing a wide range of cellular processes. mdpi.comnih.gov These non-antioxidant activities are often specific to the alpha-tocopherol isoform and are not shared by other forms of vitamin E with similar radical-scavenging properties. nih.govcambridge.org

One of the most well-documented non-antioxidant roles of alpha-tocopherol is its ability to regulate the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation and differentiation. nih.govcambridge.orgtaylorfrancis.com

Specifically, alpha-tocopherol has been shown to inhibit the activity of the PKCα isoform in smooth muscle cells. nih.govresearchgate.net This inhibition is not due to a direct interaction with the enzyme but is associated with the dephosphorylation of PKCα. nih.gov Alpha-tocopherol appears to activate a protein phosphatase (specifically, protein phosphatase 2A) which in turn dephosphorylates and deactivates PKCα. cambridge.orgnih.gov This effect is specific to alpha-tocopherol and is not observed with beta-tocopherol, highlighting a specific molecular interaction rather than a general antioxidant effect. nih.gov

The regulation of PKC activity by alpha-tocopherol has been linked to its ability to control cell proliferation. taylorfrancis.com By inhibiting PKC, alpha-tocopherol can influence downstream signaling events that are critical for cell cycle progression.

Effects on Gene Transcription

Alpha-tocopherol is a potent regulator of gene expression, influencing a wide array of transcription factors and signaling pathways. nih.gov Global expression profiling in bovine cells has demonstrated that it can alter the expression of approximately 2.6% of the genes surveyed, highlighting its significant impact on cellular function. nih.gov

Research indicates that alpha-tocopherol affects the canonical pathway of lipid metabolism through the modulation of key transcription factors, including Sterol Regulatory Element-Binding Protein 1 (SREBP1) and Sterol Regulatory Element-Binding Protein 2 (SREBP2). nih.gov Furthermore, network analyses have identified several other transcription factors as central hubs in the regulatory networks affected by alpha-tocopherol. These include:

Hepatocyte nuclear factor 4-alpha (HNF4-α) nih.gov

c-Myc nih.gov

Sp1 transcription factor (SP1) nih.gov

Estrogen receptor 1 (ESR1) nih.gov

The expression of the ESR1 gene, in particular, has been shown to be up-regulated by alpha-tocopherol at both the mRNA and protein levels. nih.gov This finding suggests that alpha-tocopherol's biological effects may be mediated through its influence on nuclear factors and receptors. nih.gov Additionally, alpha-tocopherol directly targets the Complement Component 3 (C3) gene, providing evidence for its role in the immune system at the transcriptional level. nih.gov

Table 1: Transcription Factors and Genes Regulated by Alpha-Tocopherol

Target Gene/FactorReported Effect of Alpha-TocopherolAssociated Biological Process
SREBP1Modulates activityLipid metabolism
SREBP2Modulates activityLipid metabolism
HNF4-αModulates activityMetabolic regulation
c-MycModulates activityCell cycle progression, proliferation
SP1Modulates activityGene expression
ESR1Upregulates expressionHormone signaling
C3 geneTargets for regulationImmune response, immuno-homeostasis

Modulation of miRNA Expression

Alpha-tocopherol also regulates gene expression post-transcriptionally through the modulation of microRNAs (miRNAs), which are small non-coding RNAs that can inhibit the translation of target mRNAs. nih.gov The compound's influence appears to be modulatory, helping to maintain homeostatic levels of specific miRNAs.

In animal models, a deficiency in vitamin E leads to decreased hepatic levels of miRNA-122a, which is involved in lipid metabolism, and miRNA-125b, which is linked to inflammation and cancer progression. nih.gov This suggests that adequate levels of alpha-tocopherol are necessary for the normal expression of these miRNAs. nih.gov Conversely, in disease states such as non-alcoholic fatty liver disease (NAFLD), where certain miRNAs are pathologically upregulated, alpha-tocopherol supplementation has been shown to significantly downregulate the plasma expression of miRNA-122. nih.gov This indicates a normalizing effect, where alpha-tocopherol can reduce elevated miRNA levels, thereby exerting a hepato-protective effect. nih.gov

Table 2: Modulation of miRNA Expression by Alpha-Tocopherol

miRNAConditionEffect of Alpha-Tocopherol Status/SupplementationAssociated Function
miRNA-122aVitamin E Deficiency (in rats)Expression is decreasedLipid metabolism
miRNA-122aNon-Alcoholic Fatty Liver Disease (in humans)Supplementation downregulates expressionLipid metabolism, Hepatic health
miRNA-125bVitamin E Deficiency (in rats)Expression is decreasedInflammation, Cancer progression

Impact on Cellular Proliferation, Differentiation, and Apoptosis

The effect of alpha-tocopherol on cellular proliferation, differentiation, and apoptosis (programmed cell death) is highly dependent on the cell type and the specific form of the compound.

Anti-proliferative and Pro-apoptotic Effects: In several cancer cell lines, alpha-tocopherol has been shown to inhibit cell proliferation in a dose-dependent manner and to induce apoptosis. tandfonline.com Studies have demonstrated growth suppression and DNA fragmentation—a hallmark of apoptosis—in erythroleukemia, prostate, and breast cancer cells upon treatment with dl-alpha-tocopherol. tandfonline.com Similarly, alpha-tocopherol can inhibit the proliferation of vascular smooth muscle cells, a process relevant to atherosclerosis. nih.gov This effect is linked to the inhibition of protein kinase C (PKC) activity. nih.govcambridge.org

Cell-Type Specific Proliferation: In contrast to its effects on cancer cells, alpha-tocopherol has been observed to promote the proliferation of other cell types. In vitro studies on human-induced pluripotent stem cell-derived neural progenitors found that alpha-tocopherol increased cell proliferation, suggesting a potential role in enhancing myelin repair. researchgate.netphypha.ir

Ineffectiveness of the Acetate Form in Apoptosis Induction: It is crucial to note that the pro-apoptotic efficacy can vary significantly between different forms of vitamin E. Research on human breast cancer cell lines (MCF7 and MDA-MB-435) found that while tocotrienols and RRR-delta-tocopherol were effective inducers of apoptosis, RRR-alpha-tocopheryl acetate was ineffective. nih.govtandfonline.com Similarly, other studies highlight that derivatives like alpha-tocopheryl succinate (B1194679) are potent pro-apoptotic agents, whereas the acetate form may lack this activity in certain contexts. mdpi.comnih.gov

Table 3: Effects of Alpha-Tocopherol on Cellular Processes

Cellular ProcessCell TypeReported Effect of Alpha-Tocopherol/Acetate
ProliferationErythroleukemia, Prostate, Breast Cancer CellsInhibition tandfonline.com
ProliferationVascular Smooth Muscle CellsInhibition nih.gov
ProliferationNeural Progenitor CellsEnhancement phypha.ir
ApoptosisErythroleukemia, Prostate, Breast Cancer CellsInduction (by dl-alpha-tocopherol) tandfonline.com
ApoptosisHuman Breast Cancer Cells (MCF7, MDA-MB-435)Ineffective (by RRR-alpha-tocopheryl acetate) nih.govtandfonline.com

Anti-inflammatory Mechanisms

This compound possesses significant anti-inflammatory properties that are executed through various molecular mechanisms, including the direct inhibition of inflammatory enzymes and the modulation of immune cell function.

Inhibition of Inflammatory Cytokines and Enzymes

Alpha-tocopherol modulates key components of the inflammatory cascade. While it does not appear to affect the mRNA expression of cyclooxygenase-2 (COX-2), it can inhibit the enzyme's activity post-transcriptionally. nih.gov This inhibition reduces the synthesis of prostaglandin (B15479496) E2, a key mediator of inflammation. nih.gov However, some research suggests that other forms, such as alpha-tocopheryl succinate, are more potent inhibitors of prostaglandin production than the acetate form in certain cell types. nih.gov

Beyond COX-2, alpha-tocopherol supplementation has been shown to significantly decrease the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) from activated monocytes. nih.govahajournals.org This effect is attributed to the inhibition of the 5-lipoxygenase pathway. ahajournals.org It also functions to lower the release of other pro-inflammatory cytokines, including IL-6 and tumor necrosis factor-alpha (TNF-α). researchgate.net

Role in Maintaining Immuno-Homeostasis

Alpha-tocopherol plays a role in maintaining the balance and stability of the immune system (immuno-homeostasis). This function is partly mediated at the genetic level through its ability to target and regulate the expression of the C3 gene, which is a central component of the complement system. nih.gov By modulating immune components and enhancing T cell function, particularly in aging populations, alpha-tocopherol helps to sustain a healthy immune response and reduce the risk of infections. nih.govclinicaleducation.org

Modulation of Immune Cell Function

Alpha-tocopherol directly influences the function of key immune cells, notably T lymphocytes and monocytes.

T Lymphocytes: Supplementation with alpha-tocopherol enhances T cell-mediated functions. nih.gov It has been shown to improve T cell proliferation, increase the production of IL-2 (a cytokine critical for T cell growth), and restore age-related declines in T cell function. nih.govresearchgate.net Mechanistically, alpha-tocopherol can reverse age-associated defects in T cell receptor signaling by restoring the phosphorylation of the Linker for Activation of T cells (LAT) adaptor protein, a key step in T cell activation. nih.gov

Monocytes: Alpha-tocopherol exerts several anti-atherogenic effects by modulating monocyte function. nih.govnih.gov Supplementation leads to a decrease in the release of reactive oxygen species, reduces lipid oxidation, and inhibits the secretion of IL-1β. nih.gov Furthermore, it diminishes the adhesion of monocytes to endothelial cells, a critical early event in the development of atherosclerosis. nih.gov

Table 4: Effects of Alpha-Tocopherol on Immune Cell Function

Immune CellFunction/Pathway AffectedObserved Effect of Alpha-Tocopherol
T LymphocytesProliferation & IL-2 ProductionEnhanced, especially in aged models nih.govresearchgate.net
T LymphocytesLAT Protein PhosphorylationRestored in aged models nih.gov
MonocytesRelease of Reactive Oxygen SpeciesDecreased nih.gov
MonocytesIL-1β SecretionDecreased nih.govahajournals.org
MonocytesAdhesion to EndotheliumDecreased nih.gov

Interactions with Other Biomolecules and Metabolic Pathways

This compound, a synthetic and more stable form of vitamin E, undergoes hydrolysis to alpha-tocopherol in the body, which then participates in a variety of molecular and cellular interactions. healthline.com Its lipophilic nature dictates its distribution within cellular membranes and lipoproteins, where it exerts its primary functions. The biological activity of alpha-tocopherol is not solely defined by its well-known antioxidant capabilities but also by its intricate interplay with other biomolecules and its influence on critical metabolic pathways. These interactions can modulate lipid homeostasis, enhance the body's antioxidant network, and affect the metabolism of xenobiotics.

Influence on Lipid Metabolism

Alpha-tocopherol has been shown to modulate the expression of genes that are pivotal in the regulation of lipid uptake and metabolism. nih.gov A significant part of this regulation is mediated through transcription factors such as peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ. nih.govkoreascience.kr

In animal models fed a high-fat diet, supplementation with d-α-tocopherol demonstrated an improvement in insulin (B600854) resistance and a reduction in serum levels of triglycerides and very-low-density lipoprotein-cholesterol (VLDL-C). nih.govkoreascience.kr This was accompanied by a decrease in malondialdehyde (MDA) levels, a marker of oxidative stress, in both the serum and the liver. nih.govkoreascience.kr Mechanistically, these effects were associated with an increase in the expression of hepatic PPAR-α and a decrease in PPAR-γ expression. nih.govkoreascience.kr The upregulation of PPAR-α is known to enhance the β-oxidation of fatty acids in the liver, which can, in turn, reduce serum triglyceride levels. nih.gov

Furthermore, supra-nutritional supplementation with α-tocopheryl acetate has been observed to improve the oxidative stability of lipids in animal tissues. mdpi.com This leads to a greater retention of polyunsaturated fatty acids (PUFAs), which are otherwise prone to oxidation. mdpi.com

Table 1: Effects of d-α-tocopherol on Lipid Metabolism in a High-Fat Diet-Fed Animal Model

ParameterEffect of d-α-tocopherol SupplementationAssociated Molecular Changes
Insulin ResistanceImproved-
Serum TriglyceridesDecreasedIncreased hepatic PPAR-α expression
Serum VLDL-CholesterolDecreasedIncreased hepatic PPAR-α expression
Serum Malondialdehyde (MDA)Decreased-
Liver Malondialdehyde (MDA)Decreased-
Hepatic PPAR-α ExpressionIncreased-
Hepatic PPAR-γ ExpressionDecreased-

Interaction with Vitamin C and Synergistic Antioxidant Effects

Alpha-tocopherol is a potent, lipid-soluble, chain-breaking antioxidant that protects cellular membranes from lipid peroxidation. nih.gov It functions by donating a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation. nih.gov In this process, alpha-tocopherol itself becomes a radical, the tocopheryl radical.

The antioxidant capacity of alpha-tocopherol is significantly enhanced through its interaction with vitamin C (ascorbic acid). Vitamin C is a water-soluble antioxidant that can regenerate the active form of alpha-tocopherol from the tocopheryl radical. nih.govnih.gov This recycling process allows a single molecule of alpha-tocopherol to scavenge multiple radicals, thus potentiating its antioxidant effect.

This synergistic relationship has been demonstrated in various contexts. For instance, the combination of this compound and ascorbic acid has been reported to have radioprotective properties, as evidenced by a reduction in chromosome aberrations in the bone marrow of irradiated rats. researchgate.net This combination not only provides a radioprotective effect but also appears to enhance apoptosis in irradiated cells, which may be beneficial in eliminating damaged cells. researchgate.net Studies have also shown that when used together on the skin, alpha-tocopherol and vitamin C can help prevent UV damage. healthline.com

Table 2: Synergistic Effects of Alpha-Tocopherol and Vitamin C

Combined EffectResearch Finding
Antioxidant Regeneration Vitamin C regenerates the active form of alpha-tocopherol from the tocopheryl radical. nih.govnih.gov
Radioprotection Combined administration significantly reduced the frequency of chromosome aberrations in irradiated rats. researchgate.net
Enhanced Apoptosis The combination of the two vitamins increased the content of low-molecular-weight DNA in the blood plasma of irradiated animals, suggesting an enhancement of apoptosis. researchgate.net
UV Protection Used together on the skin, they may help decrease sunburned cells, DNA damage, and skin pigmentation following UV exposure. healthline.com

Effects on Drug Metabolism

Alpha-tocopherol has been found to influence the expression and activity of enzymes involved in drug metabolism, particularly the cytochrome P450 (CYP) family of enzymes. nih.govresearchgate.net These enzymes are crucial for the biotransformation of a wide array of xenobiotics, including a majority of prescription drugs.

Research indicates that alpha-tocopherol can act as a ligand for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of several drug-metabolizing enzymes and transporters. researchgate.netnih.gov Activation of PXR by alpha-tocopherol can lead to the induction of CYP3A4, an enzyme responsible for the metabolism of approximately 60% of all prescription drugs. nih.gov In vivo studies in mice have shown an upregulation of Cyp3a11 (the murine homolog of human CYP3A4) in response to alpha-tocopherol. nih.govnih.gov

However, the effects of alpha-tocopherol on CYP enzymes can be complex and sometimes contradictory across different studies. For example, some research in rats and cultured human liver cells (HepG2) did not find significant changes in the mRNA levels of various CYP enzymes following treatment with RRR-α-tocopheryl acetate. mdpi.comiiarjournals.org Conversely, other studies in rats and mice have reported an increase in the mRNA levels and activity of several CYP members, including CYP3A, CYP2B, and CYP2C. nih.govmdpi.com These discrepancies may be attributable to differences in experimental models, dosages, and the specific forms of vitamin E used.

The potential for alpha-tocopherol to induce drug-metabolizing enzymes raises considerations for possible interactions with therapeutic drugs, as an increase in their metabolism could potentially alter their efficacy. nih.gov

Table 3: Reported Effects of Alpha-Tocopherol on Cytochrome P450 (CYP) Enzymes

Enzyme Family/SubfamilyReported EffectExperimental Model
CYP3A4 Induction via PXR activationHuman cell lines (HepG2) nih.govresearchgate.netnih.gov
Cyp3a11 Upregulation of gene expressionMice nih.govnih.gov
CYP3A UpregulationRats nih.gov
CYP2B UpregulationRats nih.gov
CYP20A1 Dose-dependent upregulation of mRNAHuman cell lines (HepG2) mdpi.com
Various CYPs No significant change in mRNA levelsRats, Human cell lines (HepG2) mdpi.comiiarjournals.org

Preclinical Research on Therapeutic and Modulatory Roles of Alpha Tocopherol Acetate

Studies in Oxidative Stress-Related Conditions

Alpha-tocopherol (B171835) acetate (B1210297), a stable form of vitamin E, has been the subject of numerous preclinical studies to evaluate its efficacy in mitigating cellular damage caused by oxidative stress. These investigations have explored its potential therapeutic and modulatory roles in various conditions where reactive oxygen species (ROS) are implicated in the pathophysiology.

Intense physical exercise is known to increase the production of ROS, leading to a state of oxidative stress that can cause muscle damage and fatigue. Preclinical studies have examined the potential of alpha-tocopherol acetate to counteract these effects.

Research in animal models has demonstrated that alpha-tocopherol exhibits antioxidative activity in the context of exercise-induced oxidative stress. bioscientifica.com In growing male Wistar rats subjected to running on a treadmill, the administration of tocopherol acetate was found to influence the levels of lipid peroxides and the antioxidative potential in the serum. bioscientifica.com The effectiveness of alpha-tocopherol in reducing oxidative stress appeared to be dose-dependent, with increasing doses leading to a more efficient reduction in lipid peroxidation. bioscientifica.com Another study on young male Wistar rats also showed that increased liver concentrations of α-tocopherol had a protective effect against oxidative damage induced by endurance training. nih.gov However, some research suggests that an excessive supply of tocopherol under conditions of elevated oxidative stress might paradoxically lead to prooxidative actions. bioscientifica.com

Table 1: Preclinical Studies on this compound in Physical Exercise-Induced Oxidative Stress
Animal ModelKey FindingsReference
Growing Wistar male ratsTocopherol acetate exhibited antioxidative activity, with increasing doses leading to a more efficient reduction of oxidative stress. However, excessive supply posed a risk of prooxidative action. bioscientifica.com
Young male Wistar ratsIncreased liver concentrations of α-tocopherol exerted a protective effect against endurance training-induced oxidative damage. nih.gov

Ischemia/reperfusion (I/R) injury is a significant cause of tissue damage in various pathological conditions, such as myocardial infarction and stroke. The reintroduction of blood flow to ischemic tissue triggers a burst of ROS production, leading to cellular injury. Preclinical research has investigated the protective effects of this compound in models of I/R injury.

In a study involving anesthetized rats, the administration of this compound before reperfusion significantly suppressed the increase in heart interstitial 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, following myocardial ischemia and reperfusion. nih.gov This suggests that one of the protective mechanisms of this compound is the reduction of oxidative DNA damage during myocardial I/R. nih.gov Further research in a mouse model of cardiac I/R demonstrated that alpha-tocopherol preserves cardiac function by reducing both oxidative stress and inflammation. mdpi.com It was found to reduce infarct size and restore cardiac function, as measured by several key parameters. mdpi.com

Table 2: Preclinical Studies on this compound in Ischemia/Reperfusion Injury
Animal ModelKey FindingsReference
Anesthetized ratsThis compound significantly suppressed the reperfusion-induced increase in a marker of oxidative DNA damage in the heart. nih.gov
Male C57BL/6 miceAlpha-tocopherol reduced cardiac I/R injury and preserved cardiac function by mitigating oxidative and inflammatory responses. mdpi.com

Oxidative stress is a major cause of DNA damage, which, if not repaired, can lead to mutations and contribute to the development of various diseases. The antioxidant properties of this compound suggest a potential role in protecting DNA from oxidative damage.

As mentioned previously, a study on myocardial ischemia and reperfusion in rats showed that this compound could reduce oxidative DNA damage, as evidenced by the suppression of increased 8-hydroxydeoxyguanosine levels. nih.gov However, the role of alpha-tocopherol in relation to DNA damage may be complex. An in vitro study found that in the presence of copper(II) ions, alpha-tocopherol could act as a potent DNA-damaging agent. nih.gov This pro-oxidant activity was observed to cause DNA base oxidation and backbone cleavage. nih.gov These findings highlight the importance of the cellular environment in determining the antioxidant or pro-oxidant effects of alpha-tocopherol.

Table 3: Preclinical Studies on this compound and DNA Damage
ModelKey FindingsReference
Anesthetized rats (in vivo)Reduced oxidative DNA damage during myocardial ischemia and reperfusion. nih.gov
In vitro model with copper(II) ionsActed as a potent DNA-damaging agent, causing base oxidation and backbone cleavage. nih.gov

Investigations in Chronic Disease Models

The potential therapeutic and modulatory roles of this compound have also been explored in preclinical models of chronic diseases where oxidative stress and inflammation are key contributors to the disease process.

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries, is a leading cause of cardiovascular disease. Oxidative modification of low-density lipoprotein (LDL) is a critical early event in atherogenesis.

Preclinical studies using animal models have provided evidence for the anti-atherogenic effects of alpha-tocopherol. In apolipoprotein E (apoE)-deficient mice fed an atherogenic diet, supplementation with this compound was shown to slow the development of atherosclerosis. nih.gov The treated mice exhibited a significant reduction in atherosclerotic lesions without changes in serum or hepatic cholesterol levels. nih.gov Another study using a unique mouse model of advanced atherosclerosis also demonstrated a protective role for alpha-tocopherol in inhibiting atherogenesis and improving cardiac function. bioscientifica.com Interestingly, this study suggested that the anti-atherogenic effects of alpha-tocopherol might be independent of its antioxidant properties, as it was observed to act as a prooxidant in certain contexts. bioscientifica.com The beneficial effects may be related to the inhibition of adhesion molecule expression, which is crucial for the infiltration of monocytes into the arterial wall. bioscientifica.com

Table 4: Preclinical Studies on this compound in Atherosclerosis
Animal ModelKey FindingsReference
Apolipoprotein E (apoE)-deficient miceSupplementation with moderate doses of alpha-tocopherol slowed atherogenesis and reduced atherosclerotic lesions. nih.gov
ApoE−/− Fbn1C1039G+/+ mice (advanced atherosclerosis model)High-dose alpha-tocopherol treatment inhibited the progression of atherosclerosis and improved cardiac function, potentially through antioxidant-independent mechanisms. bioscientifica.com

Oxidative stress is strongly implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease (AD). The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition.

Preclinical research in animal models of AD has suggested that alpha-tocopherol may have neuroprotective effects. In transgenic AD mice, dietary supplementation with α-tocopherol was found to improve cognitive function and decrease oxidative stress. mdpi.com It mitigated the reduction of glutathione (GSH) levels and the increase in oxidized glutathione (GSSG) and lipid peroxidation in the cerebral cortex and hippocampus. mdpi.com Another study using a rat model of sporadic Alzheimer's-like disease induced by intracerebroventricular streptozotocin demonstrated that α-tocopherol enhanced intracellular calcium homeostasis and corrected neurodegenerative defects by reducing oxidative stress and mitochondrial dysfunction. nih.gov Furthermore, in a transgenic mouse model of tauopathies, supplementation with alpha-tocopherol suppressed and/or delayed the development of tau pathology, which correlated with improved health and attenuated motor weakness. researchgate.net

Table 5: Preclinical Studies on this compound in Alzheimer's Disease Models
Animal ModelKey FindingsReference
Transgenic AD miceImproved cognitive function and decreased oxidative stress by mitigating reductions in GSH and increases in GSSG and lipid peroxidation. mdpi.com
icv-streptozotocin-induced sporadic Alzheimer's-like disease in male Wistar ratsEnhanced intracellular calcium homeostasis and corrected neurodegenerative defects by reducing oxidative stress and mitochondrial dysfunction. nih.gov
Transgenic mice overexpressing human tau proteinSupplementation suppressed or delayed the development of tau pathology and attenuated motor weakness. researchgate.net

Cancer Research (e.g., antitumor efficacy, induction of apoptosis and autophagy)

The role of this compound in cancer research has been a subject of extensive investigation, with studies yielding varied and sometimes conflicting results. A landmark study in this area is the Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study, a large-scale clinical trial conducted to assess the effects of vitamin E and beta-carotene supplementation on cancer incidence in male smokers. cancer.govaacrjournals.orgcancer.gov The trial was designed to determine if daily supplements of 50 mg of dl-alpha-tocopheryl acetate could prevent lung and other cancers. cancer.gov While the study did not find a preventive effect on the incidence of lung cancer, it did reveal a significant association between alpha-tocopherol supplementation and a lower incidence of prostate cancer. aacrjournals.orgoup.com

However, other large-scale intervention studies have produced disappointing results regarding the cancer-preventive properties of alpha-tocopherol. aacrjournals.org For instance, the Physicians' Health Study II Randomized Control Trial found that supplementation with 400 IU of alpha-tocopherol every other day for eight years did not reduce the risk of prostate cancer or any other cancers. aacrjournals.org Similarly, the Women's Health Study, which administered 600 IU of alpha-tocopherol on alternate days, did not observe a significant effect on the incidence of colon, lung, or total cancers. aacrjournals.org

Some epidemiological studies suggest a potential benefit of alpha-tocopherol in preventing certain cancers, but these findings are not consistently supported by large clinical trials. nih.gov The inconsistencies in research findings highlight the complexity of vitamin E's role in carcinogenesis. It has been proposed that different forms of tocopherols (B72186) may have varying effects, with some research suggesting that gamma-tocopherol (γ-T) and delta-tocopherol (δ-T) might have more potent cancer-preventive properties than alpha-tocopherol at supranutritional levels. aacrjournals.org

Table 1: Summary of Key Clinical Trials on this compound and Cancer Prevention
StudyInterventionKey FindingsReference
Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study50 mg/day dl-alpha-tocopheryl acetateNo effect on lung cancer incidence; 32% lower prostate cancer incidence. cancer.govaacrjournals.orgcancer.gov
Physicians' Health Study II400 IU alpha-tocopherol every other dayNo reduction in the risk of prostate cancer or total cancers. aacrjournals.org
Women's Health Study600 IU alpha-tocopherol every other dayNo significant effect on the incidence of colon, lung, or total cancers. aacrjournals.org

Diabetic Complications (e.g., alveolar bone loss, insulin (B600854) resistance)

This compound has been investigated for its potential to mitigate various complications associated with diabetes, particularly those related to oxidative stress and insulin resistance. Research has shown that dexamethasone, a widely used therapeutic agent, can induce insulin resistance through the overproduction of reactive oxygen species (ROS). biotech-asia.org A study investigating the effects of this compound on dexamethasone-induced experimental insulin resistance found that while it did not prevent or reverse insulin resistance entirely, it did improve insulin sensitivity. biotech-asia.org

A meta-analysis of randomized controlled trials concluded that vitamin E intake has a beneficial role in improving HbA1c and insulin resistance in individuals with diabetes. nih.gov Furthermore, short-term interventions with vitamin E were found to lower fasting blood glucose in these patients. nih.gov The antioxidant properties of tocopherols are believed to contribute to these effects by reducing oxidative stress, a key factor in the development of insulin resistance and other diabetic complications. frontiersin.org

In animal models, the impact of this compound on diabetic complications has also been explored. One study in diabetic rats investigated its effect on cataractogenesis, a common ocular complication of diabetes. The results indicated that while vitamin E and vitamin E succinate (B1194679) reduced gamma-crystallin leakage in the vitreous humor, this compound did not show a significant improvement in the visual cataract score. nih.gov

Table 2: Effects of this compound on Diabetic Complications
ComplicationStudy TypeKey FindingsReference
Insulin ResistanceExperimental (Dexamethasone-induced)Improved insulin sensitivity but did not prevent/reverse insulin resistance. biotech-asia.org
Glycemic ControlMeta-analysis of RCTsImproved HbA1c and insulin resistance; lowered fasting blood glucose in short-term interventions. nih.gov
CataractogenesisAnimal (Diabetic Rats)No significant improvement in visual cataract score. nih.gov

Role in Tissue Protection and Regeneration

Skin Health and Protection Against UV Radiation

This compound is a stable form of vitamin E commonly used in cosmetic and skincare formulations for its protective benefits against environmental stressors, particularly UV radiation. patsnap.comlotioncrafter.com Its primary role in skin health is attributed to its function as a lipid-soluble antioxidant, preventing damage induced by free radicals and reactive oxygen species. oregonstate.edu Although it can absorb light in the UVB spectrum, its "sunscreen" activity is considered limited as it does not absorb UVA light or light in the higher wavelengths of the UVB spectrum. oregonstate.edu

Topical application of this compound has been shown in rodent models to reduce UV-induced skin damage by decreasing lipid peroxidation and limiting DNA damage. oregonstate.edu It has also been found to reduce UV-induced tumor formation in multiple mouse studies. oregonstate.edu When applied to the skin, this compound is converted to its active form, alpha-tocopherol, by epidermal esterases. nih.govnih.gov This biologically active form integrates into cellular membranes, where it neutralizes free radicals and helps to prevent premature aging of the skin induced by UV irradiation. patsnap.comlotioncrafter.com

In addition to its antioxidant properties, this compound exhibits anti-inflammatory effects. patsnap.com It can reduce UV-induced skin swelling, thickness, erythema, and edema, which are all signs of skin inflammation. oregonstate.edu Studies have also shown that the combination of topical vitamin E and vitamin C can be particularly effective in protecting the skin against UV damage, leading to a decrease in sunburned cells and DNA damage. oregonstate.eduhealthline.com

Table 3: Protective Effects of this compound on Skin
Protective EffectMechanism of ActionSupporting EvidenceReference
PhotoprotectionAntioxidant activity, neutralization of free radicals.Reduced lipid peroxidation and DNA damage in rodent models. oregonstate.edu
Anti-inflammatoryInhibition of inflammatory cytokine and enzyme production.Reduced UV-induced skin swelling, thickness, erythema, and edema. patsnap.comoregonstate.edu
Synergistic Effect with Vitamin CEnhanced photoprotection.Decreased sunburned cells and DNA damage. oregonstate.eduhealthline.com

Ocular Health (e.g., retinal protection, cataractogenesis, macular degeneration)

This compound has been investigated for its role in supporting eye health, particularly in relation to age-related macular degeneration (AMD) and cataract formation. caringsunshine.com Its antioxidant properties are believed to help protect retinal cells from oxidative damage, a contributing factor in the development of several eye diseases. caringsunshine.com

The most significant research in this area comes from the Age-Related Eye Disease Study (AREDS) and its successor, AREDS2. caringsunshine.comcaringsunshine.com These large clinical trials found that a combination of antioxidants, including vitamin E, vitamin C, beta-carotene, and zinc, could slow the progression of intermediate to advanced AMD in certain individuals. caringsunshine.comcaringsunshine.com However, it is important to note that vitamin E alone did not demonstrate significant protective effects; its benefit was observed as part of a broader antioxidant formula. caringsunshine.comcaringsunshine.com

Regarding cataract prevention, studies on vitamin E supplementation have yielded mixed results. caringsunshine.com While some observational studies have suggested a modest reduction in cataract risk with higher vitamin E intake, randomized controlled trials have generally not shown a significant benefit of vitamin E supplementation in slowing cataract progression or reducing its incidence. caringsunshine.com

In terms of retinal protection, alpha-tocopherol has been shown to protect the retina from light-induced injury. nih.gov Studies in diabetic rat models have also indicated that alpha-tocopherol has a protective effect on retinal cells, helping to maintain their densities and prevent apoptosis. nih.gov

Table 4: Role of this compound in Ocular Health
Ocular ConditionKey FindingsSupporting StudiesReference
Age-Related Macular Degeneration (AMD)Effective in slowing progression as part of an antioxidant combination; not effective alone.AREDS and AREDS2 caringsunshine.comcaringsunshine.comcaringsunshine.com
CataractsMixed results; randomized controlled trials show limited benefit.Observational studies and RCTs caringsunshine.com
Retinal ProtectionProtects against light-induced injury and maintains retinal cell density in diabetic models.Animal studies nih.govnih.gov

Myopathy and Neurological Dysfunction

The antioxidant properties of alpha-tocopherol are central to its potential role in mitigating myopathy and neurological dysfunction, as oxidative stress is implicated in nerve injury. caringsunshine.com Vitamin E is considered an essential nutrient for nerve function, protecting the integrity of cell membranes by inhibiting lipid peroxidation. acgrace.com

There is evidence suggesting that vitamin E supplementation can be beneficial for specific forms of neuropathy. caringsunshine.com For instance, in patients with vitamin E deficiency due to genetic disorders or fat malabsorption syndromes, supplementation has shown clear neurological benefits and can help prevent or slow the progression of nerve damage. caringsunshine.com

Some small clinical trials have explored the use of alpha-tocopherol in diabetic neuropathy and chemotherapy-induced peripheral neuropathy, though the results have been mixed and generally modest. caringsunshine.com An experimental animal study investigating the effects of alpha-tocopherol and cyanocobalamin (vitamin B12) on peripheral nerve healing found that the combination of these vitamins accelerated functional recovery. turkishneurosurgery.org.tr While vitamin E alone was not effective in treating axonal degeneration or edema/inflammation in this study, the combination therapy showed a reduction in both, suggesting an additive effect. turkishneurosurgery.org.tr

Table 5: this compound in Myopathy and Neurological Dysfunction
ConditionProposed MechanismResearch FindingsReference
Peripheral NeuropathyAntioxidant, protection of cell membranes.Beneficial in deficiency-related neuropathies; mixed results in other forms. caringsunshine.comacgrace.com
Peripheral Nerve HealingAdditive effect with Vitamin B12.Combination therapy accelerated functional recovery and reduced axonal degeneration in an animal model. turkishneurosurgery.org.tr

Wound Healing and Tissue Regeneration

This compound has been explored for its therapeutic potential in wound healing and tissue regeneration, primarily due to its antioxidant and anti-inflammatory properties. nih.govdrsergiomazzei.health As a potent antioxidant, it helps to modulate the inflammatory response in a wound, reducing excessive oxidative stress and promoting a more balanced healing environment. drsergiomazzei.health

During the proliferative phase of wound healing, alpha-tocopherol has been shown to enhance collagen synthesis, which can contribute to improved wound tensile strength and reduced scar formation. drsergiomazzei.healthresearchgate.net It also modulates the expression of connective tissue growth factor, further supporting the skin repair process. researchgate.net

Topical application of this compound has been observed to stimulate the formation of granulation tissue, which is a critical step in the healing of difficult wounds. nih.gov It has also been noted to reduce bacterial growth and modulate angiogenesis, the formation of new blood vessels. nih.gov In preclinical studies, membranes loaded with this compound have been shown to support angiogenesis, making them suitable for skin regeneration and wound healing applications. researchgate.net Clinical observations have reported that treatment with topical this compound leads to a quicker reduction of exudates and pain, and a progressive and faster wound healing process. nih.gov

Table 6: Role of this compound in Wound Healing
Phase of HealingEffect of this compoundMechanismReference
Inflammatory PhaseModulates inflammation, reduces oxidative stress.Antioxidant properties. drsergiomazzei.health
Proliferative PhaseEnhances collagen synthesis, stimulates granulation tissue.Modulation of connective tissue growth factor. nih.govresearchgate.net
Overall HealingAccelerates wound closure, reduces exudates and pain.Modulation of angiogenesis, potential bacteriostatic effect. nih.gov

Antimicrobial Activity and Biofilm Inhibition

Preclinical research has explored the potential of this compound as an agent against various microbial pathogens and their ability to form biofilms. Studies indicate that this compound exhibits both antimicrobial and anti-biofilm properties, which could be significant in preventing and managing infections associated with microbial colonization.

Antimicrobial Effects

This compound has demonstrated inhibitory activity against both fungal and bacterial species in several in vitro studies.

Antifungal Activity: Significant antifungal effects of this compound have been observed against Aspergillus parasiticus and Candida albicans juniperpublishers.comjuniperpublishers.com. Research using a well-diffusion assay showed that this compound could inhibit the growth of these fungi juniperpublishers.comjuniperpublishers.com. Further investigation using scanning electron microscopy revealed that the compound induced morphological changes in both fungal species. A key mechanism identified was the reduction of fungal growth biomarkers, specifically chitin and ergosterol juniperpublishers.com. In comparative studies, while effective, this compound was found to be less potent than rosmarinic acid in inhibiting the synthesis of these essential fungal cell wall and membrane components juniperpublishers.com.

Antibacterial Activity: The direct antibacterial activity of this compound appears to vary depending on the bacterial species and the specific form of the compound tested. In one study comparing alpha-tocopheryl acetate and alpha-tocopheryl phosphate against bacteria commonly responsible for prosthetic and joint infections, the acetate form was found to be ineffective at the tested concentrations, whereas the phosphate form displayed direct antimicrobial activity nih.govplos.org. However, other research contexts have shown positive antibacterial outcomes. For instance, in a study involving patients with burn wounds, topical application of this compound resulted in a faster reduction of bacterial load compared to conventional treatments nih.gov. Another study noted a reduction in Escherichia coli in the vaginal microbiota following the administration of tocopherol acetate vaginal ovules nih.gov.

Table 1: Summary of Antimicrobial Activity of this compound

Microorganism Type Study Context Observed Effect Citations
Aspergillus parasiticus Fungus In vitro Growth inhibition, morphological changes, reduced chitin and ergosterol juniperpublishers.comjuniperpublishers.com
Candida albicans Fungus In vitro Growth inhibition, morphological changes, reduced chitin and ergosterol juniperpublishers.comjuniperpublishers.com
Various Bacteria Bacteria In vitro (Prosthetic infections) Ineffective at tested concentrations (acetate form) nih.govplos.org
Various Bacteria Bacteria Burn Wounds Faster reduction in bacterial load nih.gov
Escherichia coli Bacteria Vaginal Microbiota Reduction in population nih.gov

Biofilm Inhibition and Disruption

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antimicrobial agents. This compound has been investigated for its ability to both prevent the formation of biofilms and disrupt established ones.

Inhibition of Biofilm Formation: Studies have shown that this compound can significantly interfere with the initial stages of biofilm development, particularly bacterial adhesion nih.govplos.org. When used as a coating on sandblasted titanium surfaces, a material common in orthopedic implants, both alpha-tocopheryl acetate and alpha-tocopheryl phosphate were able to hamper bacterial adhesion and prevent biofilm formation, especially by Staphylococcus aureus and Staphylococcus epidermidis nih.govplos.org. The inhibitory effect of the acetate form on S. epidermidis biofilm formation was a 44-70% reduction plos.org. For S. aureus, the acetate form inhibited biofilm formation by 55% at 24 hours plos.org.

Disruption of Existing Biofilms: Beyond prevention, alpha-tocopherol (a closely related compound) has demonstrated the ability to disrupt pre-formed, mature biofilms. It showed significant biofilm destruction activity against S. aureus (45%–46% reduction), Proteus mirabilis (42%–54% reduction), and Pseudomonas aeruginosa (28% reduction) nih.govmonash.eduoup.comresearchgate.netmonash.edu. Scanning electron microscopy confirmed these findings, showing a reduced number of bacterial cells and less compacted cellular aggregates on surfaces treated with alpha-tocopherol nih.govoup.comresearchgate.netmtsf.org.

A proposed mechanism for this disruptive activity involves interference with the reactive oxygen species (ROS) levels within the biofilm layers, which in turn affects the bacterial regulatory signals that maintain biofilm integrity mtsf.org. Notably, this biofilm disruption occurs without killing the bacterial cells, which is advantageous as it may exert weaker selective pressure for the development of resistance nih.govoup.com.

Table 2: Research Findings on Biofilm Inhibition and Disruption

Pathogen(s) Activity Key Findings Citations
Staphylococcus aureus, Staphylococcus epidermidis Inhibition Interfered with bacterial adhesion and prevented biofilm formation on titanium surfaces. nih.govplos.org
S. aureus, S. epidermidis, E. coli, K. pneumoniae, P. mirabilis, A. baumannii, P. aeruginosa Inhibition Reduced biofilm production capacity of all tested strains. nih.gov
S. aureus, S. epidermidis Inhibition Decreased colonization on catheter surfaces. nih.gov
S. aureus, Proteus mirabilis, Pseudomonas aeruginosa Disruption Disrupted pre-formed biofilms (45-54% reduction for S. aureus and P. mirabilis). nih.govoup.comresearchgate.netmonash.edu

Emerging Research Areas and Future Directions

Gut Microbiota-Mediated Effects on Alpha-Tocopherol (B171835) Acetate (B1210297) Metabolism and Bioactivity

The intricate relationship between the gut microbiome and alpha-tocopherol acetate is a burgeoning field of study. The gut microbiota is increasingly recognized as a critical mediator of the metabolism and bioactivity of this compound. Evidence suggests that the composition of gut bacteria can influence the availability and function of this vitamin.

A pivotal study has highlighted the "gut microbiota-α-TA-STAT3 axis" as a significant pathway in regulating diabetic alveolar bone homeostasis nih.gov. In this research, positive modulation of the gut microbiota in mice with diabetic periodontitis led to a significant reduction in alveolar bone loss and a corresponding increase in serum levels of this compound nih.gov. It was observed that alterations in the gut microbiota composition could directly affect the serum levels of alpha-tocopherol, the hydrolyzed, active form of this compound nih.gov. This suggests that a healthy gut microbiome may enhance the beneficial effects of this compound.

Furthermore, studies on vitamin E consumption in mice have shown that it can alter the gut microbiota composition. Specifically, low-level consumption of DL-α-tocopherol was found to change the ratio of Firmicutes to Bacteroidetes, two of the most dominant phyla in the gut fao.orgdocumentsdelivered.commdpi.com. While the broader implications of this shift are still under investigation, it underscores the reciprocal relationship between vitamin E and gut bacteria. The gut microbiota can also metabolize vitamin E, which may, in turn, decrease its bioavailability mdpi.com. This two-way interaction highlights the complexity of predicting the physiological effects of this compound without considering the host's microbiome.

Role of Stereoisomers in Differential Biological Activities and Bioavailability

This compound exists in different stereoisomeric forms, which are molecules with the same chemical formula but different spatial arrangements. The two primary forms are natural RRR-α-tocopheryl acetate and synthetic all-rac-α-tocopheryl acetate, the latter being a mixture of eight different stereoisomers nih.gov. Research has consistently shown that these stereoisomers are not biologically equivalent, exhibiting significant differences in their bioavailability and bioactivity.

The human body demonstrates a clear preference for the RRR form. This selectivity is primarily due to the hepatic alpha-tocopherol transfer protein (α-TTP), which preferentially binds to RRR-α-tocopherol and incorporates it into lipoproteins for transport throughout the body nih.gov. Stereoisomers with the 2S configuration are less readily bound and are more rapidly metabolized and excreted nih.govcambridge.org.

Studies comparing the bioavailability of RRR- and all-rac-α-tocopheryl acetate have demonstrated a significantly higher biopotency for the natural form. Some human and animal studies using deuterium-labeled forms have suggested a biopotency ratio of 2:1 for RRR- versus all-rac-α-tocopheryl acetate, which is higher than the previously accepted ratio of 1.36:1 nih.gov. The biological activity of the different stereoisomers is believed to be directly related to their bioavailability and concentration in tissues cambridge.orgcambridge.org. Classic bioassays in rats, such as the resorption-gestation test, have shown that stereoisomers with a 2R configuration have higher biopotency than those with a 2S configuration cambridge.org.

Biological Activity of α-Tocopherol Stereoisomers
StereoisomerRelative Biological Activity (%)Configuration at C2
RRR-α-tocopheryl acetate100R
all-rac-α-tocopheryl acetate73.5 (based on 1.36:1 ratio)Mixture of R and S

Development of Novel Delivery Systems and Formulations for Enhanced Efficacy

To overcome challenges related to the poor water solubility and limited bioavailability of this compound, researchers are actively developing novel delivery systems and formulations. These advanced systems aim to improve the stability, delivery, and ultimately, the therapeutic efficacy of the compound.

A variety of nanocarriers have been explored, including nanoparticles, liposomes, and nanoemulsions nih.gov. For instance, the emulsification-diffusion method has been successfully used to prepare stable poly-(lactide) nanoparticles of this compound with a size suitable for potential aerosol delivery to the lungs researchgate.net.

For topical applications, ethosomes—nanovesicles containing ethanol—have been shown to be an efficient carrier. Ethosomal gels containing tocopherol acetate demonstrated high encapsulation efficiency (over 98%) and significantly enhanced the permeation of the compound through rat skin compared to conventional gels nih.gov. The formulation has a direct impact on both the delivery and the metabolism of alpha-tocopheryl acetate in the skin. A study using various formulations, including microemulsions and hydroalcoholic gels, found that the extent of conversion to the active alpha-tocopherol form was dependent on the delivery system used nih.gov.

These innovative delivery strategies hold promise for optimizing the therapeutic potential of this compound by ensuring it reaches its target site in a sufficient concentration and active form.

Novel Delivery Systems for this compound
Delivery SystemKey FeaturesPotential Application
Poly-(lactide) NanoparticlesStable, controlled size (500-700 nm)Aerosol delivery to lungs
EthosomesHigh encapsulation efficiency (~99%), enhanced skin permeationTopical/Transdermal
MicroemulsionsFormulation-dependent metabolism enhancementTopical
LiposomesControlled release, increased drug penetrationTransdermal

Exploration of this compound Metabolites as Bioactive Compounds

Once ingested, this compound is hydrolyzed to alpha-tocopherol, which then undergoes metabolism in the body. Historically, these metabolites were considered inactive breakdown products destined for excretion. However, emerging research is revealing that some of these metabolites possess significant biological activities of their own, distinct from the parent compound.

The primary metabolic pathway for alpha-tocopherol involves the shortening of its side chain through a series of oxidation reactions. This process, initiated by cytochrome P450 enzymes, generates a series of intermediate and terminal metabolites nih.govdrugbank.comnih.gov. Key long-chain metabolites include carboxydimethyldecylhydroxychromanol (CDMDHC, 11'-COOH) and carboxymethyloctylhydroxychromanol (CDMOHC, 9'-COOH) drugbank.comnih.gov. The pathway culminates in the formation of the short-chain metabolite carboxyethyl-hydroxychroman (CEHC) drugbank.com.

Advanced Omics Approaches (e.g., transcriptomics, metabolomics) in Elucidating Mechanisms

Advanced "omics" technologies are revolutionizing the study of this compound by providing a global, high-throughput view of its molecular effects. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow researchers to move beyond single-pathway analysis and capture a holistic picture of the biological response to the compound thermofisher.comnih.gov.

Transcriptomics, the study of the complete set of RNA transcripts, has been used to identify genes that are sensitive to alpha-tocopherol levels. Gene chip technology has revealed that alpha-tocopherol can regulate the expression of genes involved in various processes, including blood coagulation and steroid metabolism mdpi.com. It also influences the expression of microRNAs (miRNAs), such as miRNA 122a and miRNA 125b, which are involved in lipid metabolism and inflammation, respectively mdpi.com.

Metabolomics, which analyzes the complete set of small-molecule metabolites, is being used to discover novel metabolites of alpha-tocopherol and to understand the interindividual variability in its metabolism nih.govmdpi.com. This approach has led to the identification of new human metabolites and has revealed that the production of certain metabolites varies significantly among individuals nih.gov.

By integrating data from multiple omics platforms (a multi-omics approach), scientists can build more comprehensive models of how this compound works thermofisher.comfrontiersin.org. For example, combining transcriptomic and metabolomic data can link changes in gene expression to alterations in metabolic pathways, providing deeper mechanistic insights into the compound's effects on health and disease frontiersin.orgmanchester.ac.uk. These powerful tools are essential for deciphering the complex mechanisms of action of this compound and for understanding its role in complex diseases.

Genetic Polymorphisms Influencing this compound Metabolism and Response

The response of individuals to this compound supplementation can be highly variable. A growing body of evidence indicates that this variability is, in large part, due to genetic polymorphisms—common variations in the DNA sequence—in genes that control the absorption, distribution, and metabolism of the vitamin nih.gov.

Candidate gene association studies and genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) associated with circulating alpha-tocopherol concentrations nih.govnih.govresearchgate.net. These genetic variants can influence the function of key proteins involved in vitamin E homeostasis.

For example, polymorphisms in the gene for α-TTP can lead to lower plasma vitamin concentrations mdpi.com. Similarly, variations in genes encoding cytochrome P450 enzymes like CYP4F2 and CYP3A4, which are responsible for the initial step of tocopherol metabolism, can affect the rate at which the vitamin is broken down mdpi.com. Other important genes where polymorphisms have been shown to influence vitamin E status include those involved in lipid transport and metabolism, such as apolipoprotein E (APOE), scavenger receptor class B member 1 (SCARB1), ATP binding cassette subfamily A member 1 (ABCA1), and cluster of differentiation 36 (CD36) mdpi.com.

Understanding the impact of these genetic polymorphisms is crucial for explaining the inconsistent results often seen in clinical trials of vitamin E. This knowledge is paving the way for personalized nutrition strategies, where an individual's genetic profile could be used to predict their response to this compound.

Genes with Polymorphisms Influencing Alpha-Tocopherol Status
GeneProtein/FunctionInfluence on Alpha-Tocopherol
TTPAAlpha-Tocopherol Transfer ProteinPreferential binding and transport from liver
CYP4F2 / CYP3A4Cytochrome P450 EnzymesInitiation of side-chain metabolism/catabolism
APOEApolipoprotein ELipoprotein transport
SCARB1Scavenger Receptor Class B Member 1Cellular uptake of tocopherol from lipoproteins
ABCA1ATP Binding Cassette Subfamily A Member 1Cholesterol and phospholipid transport
CD36Cluster of Differentiation 36 (Fatty acid translocase)Uptake of fatty acids and lipoproteins

Q & A

Basic Research Questions

Q. What methodologies are standard for assessing alpha-Tocopherol acetate’s efficacy in allergic rhinitis (AR) clinical trials?

  • Methodological Approach : Efficacy is evaluated through randomized controlled trials (RCTs) or observational studies using symptom scoring (e.g., 0–3 scale for sneezing, rhinorrhea), endoscopic nasal examinations (edema, secretion, redness), and patient-reported outcomes (e.g., Nasal Spray Sensory Scale) . Statistical analysis often employs nonparametric tests (Mann–Whitney U test) and last-observation-carried-forward techniques for missing data .

Q. How is this compound formulated for nasal spray delivery, and what stability considerations are critical?

  • Formulation & Stability : The compound is often dispersed in carriers like gelatin or adsorbed onto silicic acid. Stability assessments track degradation under varying temperatures (e.g., 8°C vs. 25°C) using high-performance liquid chromatography (HPLC) to monitor compound integrity over 60 days .

Q. What non-allergy applications of this compound are supported by clinical evidence?

  • Applications : Beyond AR, it is used in cerumenolytic therapies for earwax removal. A 7–14 day regimen (3 sprays/day) demonstrated efficacy across age groups, with faster clearance in pediatric populations (p<0.05) .

Q. How do researchers address confounding variables like pollen exposure in AR trials?

  • Control Measures : Pollen intensity data (0–3 scale) from meteorological services are integrated to standardize environmental conditions. Adjustments ensure comparable exposure across treatment groups .

Advanced Research Questions

Q. What explains discrepancies in efficacy outcomes between this compound and corticosteroids in AR studies?

  • Data Contradictions : While this compound reduced rhinitis symptom scores by 27% (vs. 24% for beclometasone), slower onset (significant improvement by day 6 vs. day 4 for corticosteroids) and weaker endoscopic score reductions suggest mechanistic differences in anti-inflammatory action . Pollen intensity variations (e.g., weaker exposure in the loratadine group) may also bias results .

Q. How does the pharmacokinetic profile of topical this compound differ from oral administration?

  • Absorption & Metabolism : Topical application (e.g., nasal or dermal) shows no conversion to free alpha-Tocopherol in skin or plasma, unlike oral administration where esterases cleave the acetate group in the small intestine, enabling systemic absorption .

Q. What are the challenges in designing observational studies comparing this compound to pharmacotherapies?

  • Methodological Challenges : Lack of randomization and placebo controls necessitates reliance on pollen data and patient diaries. Compliance is ensured via shorter observation periods (7 days vs. 14 days), achieving >96% diary completion rates .

Q. How do synthetic (dl-alpha) and natural (d-alpha) forms differ in bioavailability and antioxidant activity?

  • Comparative Studies : Natural d-alpha-Tocopherol acetate is 1.97× more bioactive than synthetic forms in animal models. Antioxidant efficacy correlates with phenolic hydrogen availability, which synthetic racemic mixtures may reduce due to stereoisomer inactivity .

Methodological Considerations

  • Statistical Tools : IBM SPSS with Mann–Whitney U tests for non-normal data .
  • Ethical Compliance : Adherence to Declaration of Helsinki and institutional review board protocols for human trials .
  • Data Validation : Cross-referencing symptom diaries with endoscopic scores and pollen exposure metrics to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.